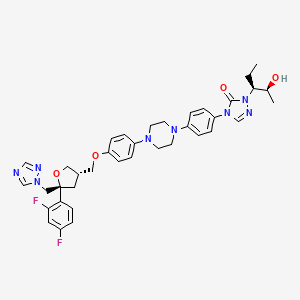
4-(4-(4-(4-(((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R,2S,3S)-Posaconazole is a triazole antifungal agent used to treat a variety of fungal infections. It is particularly effective against Aspergillus and Candida species. This compound is known for its broad-spectrum antifungal activity and is often used in cases where other antifungal treatments have failed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,2S,3S)-Posaconazole involves multiple steps, including the formation of the triazole ring and the attachment of various functional groups. The process typically starts with the preparation of key intermediates, which are then subjected to cyclization and functionalization reactions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of (3S,5R,2S,3S)-Posaconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its antifungal activity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R,2S,3S)-Posaconazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (3S,5R,2S,3S)-Posaconazole include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to avoid degradation of the compound.
Major Products
The major products formed from these reactions are typically derivatives of (3S,5R,2S,3S)-Posaconazole with modified functional groups. These derivatives can have different antifungal activities and are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
(3S,5R,2S,3S)-Posaconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of triazole synthesis and functionalization.
Biology: Studied for its effects on fungal cell membranes and its interactions with other cellular components.
Medicine: Used in clinical research to develop new antifungal therapies and to study drug resistance in fungal pathogens.
Industry: Employed in the development of antifungal coatings and materials to prevent fungal growth.
Mécanisme D'action
The mechanism of action of (3S,5R,2S,3S)-Posaconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, (3S,5R,2S,3S)-Posaconazole disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved in this process are well-studied, making (3S,5R,2S,3S)-Posaconazole a valuable tool in antifungal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Itraconazole
- Fluconazole
- Voriconazole
Comparison
Compared to other triazole antifungal agents, (3S,5R,2S,3S)-Posaconazole has a broader spectrum of activity and is effective against a wider range of fungal pathogens. It also has a unique structure that allows for better binding to the target enzyme, making it more potent in inhibiting fungal growth. Additionally, (3S,5R,2S,3S)-Posaconazole has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for long-term antifungal therapy.
Propriétés
Formule moléculaire |
C37H42F2N8O4 |
|---|---|
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
4-[4-[4-[4-[[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37-/m0/s1 |
Clé InChI |
RAGOYPUPXAKGKH-IGDKMDNBSA-N |
SMILES isomérique |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES canonique |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


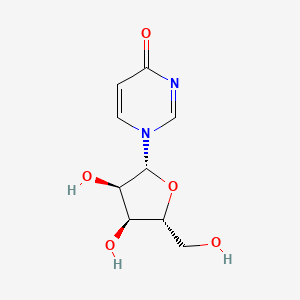
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
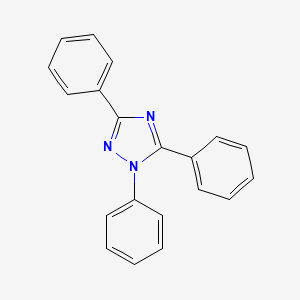
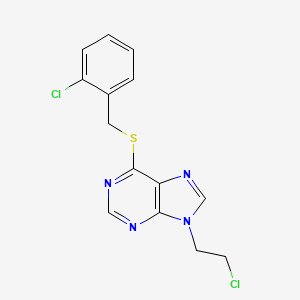




![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

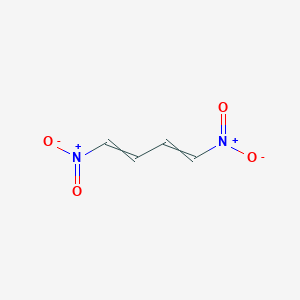
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
